molecular formula C18H18N2O4 B2602489 (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide CAS No. 188543-99-9

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide

Cat. No.: B2602489
CAS No.: 188543-99-9
M. Wt: 326.352
InChI Key: ONMHFSWEICUVPJ-CSKARUKUSA-N
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Description

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide is an organic compound that belongs to the class of amides. It features a benzamide core with an acrylamide group substituted at the second position and a 3,4-dimethoxyphenyl group attached to the acrylamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide typically involves the following steps:

    Formation of the acrylamide intermediate: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with an appropriate amine under basic conditions to form the corresponding Schiff base, followed by reduction to yield the acrylamide.

    Coupling with benzamide: The acrylamide intermediate is then coupled with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide would depend on its specific biological target. For example:

    Enzyme Inhibition: It may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Binding: It may interact with a receptor, modulating its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzylamine: Similar structure but with a benzylamine group instead of a benzamide.

Uniqueness

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(21)20-14-6-4-3-5-13(14)18(19)22/h3-11H,1-2H3,(H2,19,22)(H,20,21)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMHFSWEICUVPJ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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